Chiral Identity and Stereochemical Integrity
The compound is explicitly the (S)-enantiomer, with its stereochemistry defined in the IUPAC name (3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol [1]. The (R)-enantiomer (CAS 690265-87-3) is a distinct chemical entity . The specified stereochemistry is critical, as it is known to significantly influence biological interactions .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (S)-enantiomer, [α]D not specified |
| Comparator Or Baseline | (R)-enantiomer (CAS 690265-87-3) |
| Quantified Difference | Enantiomers are non-superimposable mirror images |
| Conditions | Chiral nomenclature as defined by IUPAC |
Why This Matters
Confirms the specific chiral entity being procured, which is essential for reproducibility in asymmetric synthesis or chiral biological assays.
- [1] PubChem. (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol (Compound Summary). CID 34181101. View Source
